Cas no 26661-13-2 (N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide)
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N4-Benzoylcytosine
- N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide
- N-(2-Oxo-3H-pyrimidin-4-yl)benzamide
- N-(2-Oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-(2-oxo-1H-pyrimidin-6-yl)benzamide
- N-Benzoylcytosine
- N-(1,2-dihydro-2-oxopyrimidin-4-yl)-benzamide
- N-(2-oxohydropyrimidin-4-yl)benzamide
- N3-benzoylcytosine
- N4-Bz-cytosine
- N6-benzoylcytosine
- N-4-benzoyl cytosine
- Benzamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
- XBDUZBHKKUFFRH-UHFFFAOYSA-N
- N-(2-Hydroxy-pyrimidin-4-yl)-benzamide
- Benzamide, N-(2,3-dihydro-2-oxo-4-pyrimidinyl)-
- n-benzoyl cytosine
- N4 -benzoylcytosine
- N4-benzoyl cytosine
- 4-
- N-(2-OXO-12-DIHYDROPYRIMIDIN-4-YL)BENZAMIDE
- SR-01000463612
- CHEMBL1222779
- FT-0638627
- N4-Benzoylcytosine, 98%
- N-(2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
- CS-W020564
- n4-benzoyl-cytosine
- AS-2052
- N4-(Benzoyl)cytosine
- AKOS015839060
- F0914-5981
- NSC 211617
- SY036434
- CCG-308745
- SCHEMBL18549055
- B3169
- F14842
- AKOS015888110
- SB17530
- SCHEMBL19073177
- SCHEMBL210467
- BCP12250
- A818547
- Oprea1_638286
- N-(2,3-Dihydro-2-oxo-4-pyrimidinyl)benzamide
- NSC-211617
- 2-Hydroxy-4-benzamidopyrimidine
- SR-01000463612-1
- N4 -(Benzoyl)cytosine
- 4-N-benzoylcytosine
- 26661-13-2
- AM85688
- DTXSID00309282
- MFCD00239434
- NSC211617
- W-202133
- AC-29262
- N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide #
- P15522
- N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide; N-(2-Oxo-3H-pyrimidin-4-yl)benzamide
- N-(2,3-Dihydro-2-oxo-4-pyrimidinyl)benzamide; 4-(Benzoylamino)-2(1H)-pyrimidinone;
- HY-I0627
- DB-008649
- N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
-
- MDL: MFCD00239434
- Inchi: 1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16)
- InChI Key: XBDUZBHKKUFFRH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1=CC=NC(N1)=O
Computed Properties
- Exact Mass: 215.06900
- Monoisotopic Mass: 215.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 0.3
- Topological Polar Surface Area: 70.6
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Melting Point: 339°C(dec.)(lit.)
- Boiling Point: No data available
- Flash Point: °C
- Refractive Index: 1.652
- PSA: 74.85000
- LogP: 1.09520
- Solubility: Not available
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/22-36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R20/22; R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 436798-10G |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
26661-13-2 | 10g |
¥410.83 | 2023-12-06 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0465519539- 50g |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
26661-13-2 | 97% | 50g |
¥ 494.1 | 2021-05-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3169-5g |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
26661-13-2 | 97.0%(LC&T) | 5g |
¥515.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N11W9-5g |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
26661-13-2 | 98% | 5g |
¥45.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N11W9-100g |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
26661-13-2 | 98% | 100g |
¥110.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N11W9-25g |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
26661-13-2 | 98% | 25g |
¥53.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N11W9-500g |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
26661-13-2 | 98% | 500g |
¥435.0 | 2022-05-30 | |
| Fluorochem | 210922-25g |
N4-Benzoylcytosine |
26661-13-2 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 210922-100g |
N4-Benzoylcytosine |
26661-13-2 | 95% | 100g |
£16.00 | 2022-03-01 | |
| TRC | B207905-1g |
N4-Benzoylcytosine |
26661-13-2 | 1g |
$ 64.00 | 2023-04-19 |
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Suppliers
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 26661-13-2): An Overview of a Promising Compound in Medicinal Chemistry
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 26661-13-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its biological activities, particularly in the context of anticancer and antiviral properties.
The chemical structure of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is characterized by a pyrimidine ring fused with a benzamide moiety. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a valuable candidate for drug development. Recent studies have highlighted its ability to inhibit specific enzymes and pathways involved in cancer progression and viral replication.
In the realm of cancer research, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has shown promising results in inhibiting the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition can lead to reduced DNA synthesis and cell proliferation, making it a potential target for cancer therapy. Studies have demonstrated that this compound effectively suppresses the growth of various cancer cell lines, including those resistant to conventional chemotherapeutic agents.
Furthermore, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has been investigated for its antiviral properties. Research has shown that it can inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanism of action involves interfering with viral RNA synthesis and protein processing, thereby reducing viral load and preventing further infection. These findings suggest that this compound could be developed into a novel antiviral agent with broad-spectrum activity.
The pharmacokinetic properties of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide have also been evaluated in preclinical studies. It exhibits good oral bioavailability and favorable pharmacokinetic parameters, which are essential for its potential use as an oral therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its safety profile for clinical development.
Recent advancements in computational chemistry have facilitated the rational design and optimization of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins, guiding the development of more potent analogs with improved therapeutic indices. These efforts are crucial for advancing the compound from preclinical stages to clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide in human subjects. Early-phase trials have shown promising results, with patients exhibiting good tolerability and favorable responses to treatment. These findings are encouraging and underscore the potential of this compound as a novel therapeutic agent for various diseases.
In conclusion, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 26661-13-2) represents a promising compound in medicinal chemistry with significant potential for therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds great promise for improving patient outcomes in both cancer and viral infections.
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